molecular formula C7H5BrN4 B1281954 2-Bromo-6-methylpyrazino[2,3-b]pyrazine CAS No. 91225-51-3

2-Bromo-6-methylpyrazino[2,3-b]pyrazine

Cat. No. B1281954
CAS RN: 91225-51-3
M. Wt: 225.05 g/mol
InChI Key: GIVAQAIJCWLXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a compound that is part of a broader class of pyrazine derivatives. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The compound itself is characterized by the presence of a bromine atom and a methyl group attached to a pyrazine ring, which is a heterocyclic aromatic compound with nitrogen atoms at the 1 and 4 positions.

Synthesis Analysis

The synthesis of related pyrazine derivatives has been reported in the literature. For instance, an efficient synthesis of 2-bromo-5-methylpyrazine, a compound similar to 2-bromo-6-methylpyrazino[2,3-b]pyrazine, involves the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding amide, followed by Hofmann degradation to yield the amine compound. This amine is then diazotized and subsequently brominated to produce the target compound . Although the exact synthesis of 2-bromo-6-methylpyrazino[2,3-b]pyrazine is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be quite complex, and their analysis often requires advanced techniques such as spectroscopy. For example, the crystal structures of related compounds, such as 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, have been determined, revealing specific dihedral angles between the thienyl rings and the pyridopyrazine moiety . These structural details are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, leading to a wide range of products. The synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} demonstrates the reactivity of brominated pyrazine compounds. These target compounds are formed through reactions involving 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol or by reacting 6-pyrazolyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-3-thiol with di- and poly(bromo) compounds . These reactions highlight the versatility of brominated pyrazines as precursors in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, compounds like 2,3,7,8-tetracyano-5,10-dihydrodipyrazino[2,3-b:2',3'-e]pyrazine exhibit strong fluorescence in solution and, in some cases, even in the solid state. This is attributed to their intramolecular charge-transfer chromophoric system, which is significant for evaluating their potential as emitters in electroluminescence devices . While the specific properties of 2-bromo-6-methylpyrazino[2,3-b]pyrazine are not detailed, the properties of structurally related compounds provide insights into what can be expected in terms of reactivity, stability, and potential applications.

Scientific Research Applications

Pyrrolopyrazine derivatives are nitrogen-containing heterocyclic compounds that have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They contain pyrrole and pyrazine rings and have exhibited a wide range of biological activities .

  • Antimicrobial Activity : Pyrrolo[1,2-a]pyrazine derivatives have shown significant antibacterial, antifungal, and antiviral activities .
  • Anti-inflammatory Activity : These compounds have also been found to have anti-inflammatory properties .
  • Antioxidant Activity : Pyrrolopyrazine derivatives have demonstrated antioxidant activity .
  • Antitumor Activity : They have shown potential in antitumor activity .
  • Kinase Inhibitory Activity : Particularly, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

The synthetic methods for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . Despite the importance of the scaffold, the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .

properties

IUPAC Name

2-bromo-6-methylpyrazino[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c1-4-2-9-7-6(11-4)10-3-5(8)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVAQAIJCWLXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536614
Record name 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylpyrazino[2,3-b]pyrazine

CAS RN

91225-51-3
Record name 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.